![molecular formula C16H18N2O4S B3262358 Ethyl 5-amino-4-[(2-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate CAS No. 354561-74-3](/img/structure/B3262358.png)
Ethyl 5-amino-4-[(2-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of Ethyl 5-amino-4-[(2-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate consists of a thiophene ring substituted with an ethyl ester group, an amino group, and a carbamoyl group. The methoxyphenyl moiety further enhances its complexity. The sulfur atom in the thiophene ring contributes to its aromaticity and reactivity .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 5-amino-4-[(2-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate and similar compounds have been extensively studied in the field of organic synthesis. For instance, Ryndina et al. (2002) explored the synthesis of thieno[3,4-d]pyrimidines by reacting similar compounds with 1,3-dicarbonyl compounds, a process that leads to the elimination of corresponding ketones (Ryndina et al., 2002).
Application in Dyeing Polyester Fibres
This compound derivatives have been used in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers. Iyun et al. (2015) synthesized derivatives by reacting sulfur and ethylcyanoacetate with other compounds, resulting in dyes that provided various shades with good fastness properties on polyester fabric (Iyun et al., 2015).
Anti-Cancer Applications
A series of novel thiophene and benzothiophene derivatives, including this compound, have been synthesized and evaluated for their anti-cancer properties. Mohareb et al. (2016) reported that certain compounds showed significant anti-proliferative activity against various tumor cell lines (Mohareb et al., 2016).
Complexation with Metals for Dyeing Fabrics
The complexation of derivatives of this compound with metals like copper, cobalt, and zinc has been studied for application in dyeing fabrics. Abolude et al. (2021) synthesized disperse dyes and assessed their dyeing performance on polyester and nylon, finding good fastness properties and various shades (Abolude et al., 2021).
Tautomeric Structures and Dye Properties
The tautomeric structures and dye properties of derivatives of this compound have been explored. Karcı and Karcı (2012) synthesized bis-heterocyclic monoazo dyes based on the thiophene ring and studied their solvatochromic behavior and tautomeric structures (Karcı & Karcı, 2012).
Fluorescence Properties
The compound and its derivatives have been examined for their novel fluorescence properties. Guo Pusheng (2009) investigated the fluorescence property of a similar compound, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, after synthesizing it from acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine (Pusheng, 2009).
Future Directions
Research on novel thiophene derivatives continues to explore their therapeutic potential. Investigating the pharmacological activity, bioavailability, and stability of Ethyl 5-amino-4-[(2-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate could guide its development as a drug candidate. Additionally, structure-activity relationship studies and optimization of synthetic routes are crucial for enhancing its pharmacological efficacy .
Properties
IUPAC Name |
ethyl 5-amino-4-[(2-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-4-22-16(20)13-9(2)12(14(17)23-13)15(19)18-10-7-5-6-8-11(10)21-3/h5-8H,4,17H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCYJYNIONGSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N)C(=O)NC2=CC=CC=C2OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


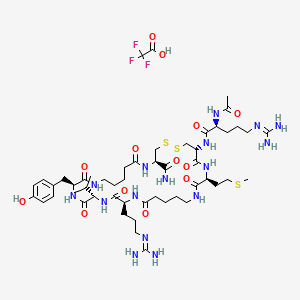



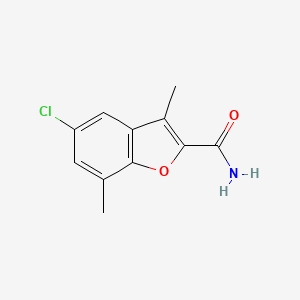
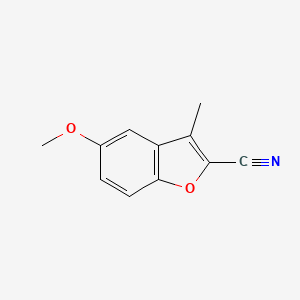

![Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate](/img/structure/B3262337.png)
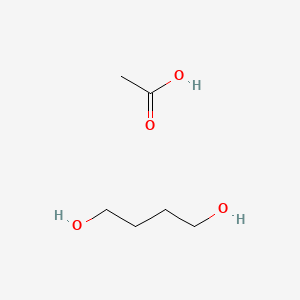
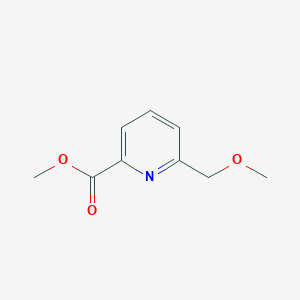
![6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B3262353.png)

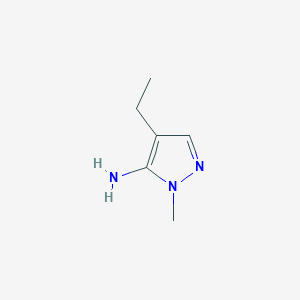
![4-(1H-indol-3-ylsulfanyl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B3262380.png)
